molecular formula C5H13NO2S B13066468 3-Methanesulfonylbutan-2-amine

3-Methanesulfonylbutan-2-amine

Cat. No.: B13066468
M. Wt: 151.23 g/mol
InChI Key: JWUIFZAEERKLCA-UHFFFAOYSA-N
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Description

3-Methanesulfonylbutan-2-amine ( 1248916-68-8) is a high-purity chemical compound offered for research and development purposes. This molecule features a butan-2-amine structure substituted with a methanesulfonyl group, classifying it as a sulfonyl-containing amine. Compounds of this class are of significant interest in organic synthesis and pharmaceutical research due to their potential as building blocks or intermediates . The methanesulfonyl (mesyl) group is a stable, strongly polar functional group that can influence the compound's physicochemical properties, including its solubility and reactivity . As an amine, this compound is expected to participate in various characteristic reactions, such as salt formation with acids, acylation to form amides, and alkylation . Researchers may explore its utility in the synthesis of more complex molecules for various investigative applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-4(6)5(2)9(3,7)8/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUIFZAEERKLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methanesulfonylbutan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-methanesulfonylbutan-2-amine reveals several potential bond disconnections that inform the design of viable synthetic routes. The primary strategic disconnections involve the carbon-nitrogen bond of the amine and the carbon-sulfur bond of the sulfonyl group.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound showing two main disconnection points: the C-N bond and the C-S bond. This leads to three potential synthetic pathways involving either an electrophilic amine equivalent and a sulfonyl-stabilized carbanion, an electrophilic sulfonyl equivalent and an enamine-derived nucleophile, or a β-keto sulfone precursor.

Disconnection of the C-N bond (Route A): This disconnection leads to a synthon of a secondary carbocation stabilized by the adjacent sulfonyl group and an ammonia (B1221849) equivalent. In a forward sense, this suggests a reductive amination of a β-keto sulfone, 3-methanesulfonylbutan-2-one.

Disconnection of the C-S bond (Route B): Cleavage of the bond between the sulfonyl group and the butane (B89635) backbone generates a nucleophilic methyl sulfinate anion and an electrophilic butan-2-amine derivative with a leaving group at the 3-position.

Alternative C-N bond disconnection (Route C): This approach considers the formation of the C-N bond via the addition of an amine to an activated alkene, suggesting a conjugate addition or hydroaminosulfonylation reaction.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Routes of this compound

Direct synthetic routes aim to construct the target molecule in a convergent and efficient manner. The following subsections detail plausible approaches based on the retrosynthetic analysis.

Alkylation Approaches for Amine Functionalization

One direct approach to forming the C-N bond involves the functionalization of an alkene precursor. An intermolecular aminosulfonylation of but-2-ene could theoretically provide a direct route to the target molecule. While direct three-component reactions of this type are challenging, stepwise alternatives can be envisioned.

A plausible two-step sequence could involve the initial sulfonylfunctionalization of but-2-ene to introduce the methanesulfonyl group and a leaving group, followed by nucleophilic substitution with an amine source.

Introduction of the Sulfonyl Moiety via Precursor Functionalization

A powerful strategy for the formation of β-amino sulfones involves the addition of a sulfonyl-stabilized carbanion to an imine. acs.orgnih.gov In this approach, an appropriately substituted imine serves as the electrophilic partner for the introduction of the amine functionality.

Scheme 2: Synthesis via Addition of a Sulfonyl Anion to an Imine

A chemical reaction scheme showing the synthesis of this compound. The first step is the reaction of propanal with a primary amine to form an N-substituted propan-1-imine. In the second step, methanesulfonylmethane is deprotonated with a strong base (e.g., n-BuLi) to form a lithiated sulfone. This nucleophile then adds to the imine, and subsequent workup yields the target β-amino sulfone.

This method offers a convergent approach where the two key fragments, the amine and the sulfonyl group, are coupled in a single C-C bond-forming step. The choice of the protecting group on the imine nitrogen (R) is crucial for controlling the reactivity and for potential stereochemical control, as will be discussed later.

Reductive Amination Strategies for the Amine Center

Reductive amination is a widely used and reliable method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In the context of this compound synthesis, this strategy involves the reaction of a β-keto sulfone precursor, 3-methanesulfonylbutan-2-one, with an amine source in the presence of a reducing agent.

Scheme 3: Reductive Amination of a β-Keto Sulfone

A chemical reaction scheme depicting the synthesis of this compound via reductive amination. The starting material, 3-methanesulfonylbutan-2-one, reacts with ammonia (NH3) to form an intermediate imine. This imine is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield the final product, this compound.

The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org A key advantage of this method is the availability of a wide range of reducing agents, allowing for optimization of reaction conditions.

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium cyanoborohydride (NaBH₃CN)Methanol (B129727), pH 6-7Selective for imines over ketones. wikipedia.orgToxic cyanide byproduct.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloroethane, acetic acidMild and selective, no toxic byproducts. masterorganicchemistry.comMoisture sensitive.
Catalytic Hydrogenation (H₂, Pd/C)Ethanol, pressure"Green" method, high yielding.May require high pressure and temperature.

Interactive Data Table 1: Common Reducing Agents for Reductive Amination

Stereoselective Synthesis of this compound and its Enantiomers

The presence of a stereocenter at the C-2 position of this compound necessitates the development of stereoselective synthetic methods to access the individual enantiomers.

Chiral Auxiliary-Mediated Approaches to Asymmetric Induction

A highly effective strategy for controlling the stereochemistry of the newly formed amine center is the use of a chiral auxiliary. wikipedia.org In the synthesis of β-amino sulfones, N-sulfinyl imines have emerged as particularly useful chiral electrophiles. acs.orgnih.govnih.gov The tert-butanesulfinyl group, introduced by Ellman, is a widely used chiral auxiliary for the asymmetric synthesis of amines.

The synthesis commences with the condensation of a prochiral aldehyde, in this case, propanal, with a chiral tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. The subsequent addition of a nucleophile, such as a lithiated sulfone, proceeds with high diastereoselectivity, dictated by the stereochemistry of the chiral auxiliary.

Scheme 4: Stereoselective Synthesis using a Chiral Sulfinyl Imine Auxiliary

A two-step chemical reaction scheme for the stereoselective synthesis of an enantiomer of this compound. In the first step, propanal reacts with a chiral N-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. In the second step, this imine reacts with lithiated methyl methyl sulfone, followed by acidic workup to remove the chiral auxiliary, yielding the enantiomerically enriched target molecule.

The stereochemical outcome of the nucleophilic addition is rationalized by a six-membered ring transition state model where the nucleophile attacks the imine carbon from the less sterically hindered face. nih.gov The final step involves the removal of the chiral auxiliary under acidic conditions to afford the enantiomerically enriched primary amine.

Entry Imine Substrate Nucleophile Diastereomeric Ratio (d.r.) Yield (%)
1N-(propan-1-ylidene)-2-methylpropane-2-sulfinamideLithiated Methyl Phenyl Sulfone>95:585
2N-(butan-2-ylidene)-2-methylpropane-2-sulfinamideLithiated Methyl Methyl Sulfone>98:290

Interactive Data Table 2: Diastereoselectivity in the Addition of Sulfonyl Nucleophiles to Chiral N-Sulfinyl Imines (Representative Data) acs.orgnih.gov

This chiral auxiliary-based approach provides a reliable and highly stereoselective route to the synthesis of enantiomerically pure β-amino sulfones, including the enantiomers of this compound.

Asymmetric Catalysis in the Formation of the Stereocenter

Asymmetric catalysis offers a powerful strategy for the direct formation of a desired enantiomer, often with high efficiency and selectivity, thereby avoiding the inherent 50% material loss of classical resolution. A prominent and highly versatile approach for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). yale.eduresearchgate.net

This methodology can be applied to the synthesis of this compound starting from the corresponding prochiral ketone, 3-methanesulfonylbutan-2-one. The proposed synthetic sequence is as follows:

Condensation: The ketone undergoes condensation with an enantiopure tBS (either (R) or (S) enantiomer) in the presence of a Lewis acid, typically titanium(IV) ethoxide, to form a chiral N-sulfinyl imine intermediate.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. This step is highly diastereoselective, with the chiral sulfinyl group directing the hydride attack to one face of the imine. Transfer hydrogenation using a ruthenium catalyst is an effective method for this transformation. orgsyn.org

Deprotection: The final step involves the removal of the chiral auxiliary under mild acidic conditions, such as with hydrochloric acid in methanol, to yield the desired enantiomerically enriched this compound as its hydrochloride salt. researchgate.net

This approach is widely applicable and has been used to prepare a vast array of chiral primary amines with high enantiomeric excess. orgsyn.org

Table 1: Overview of Selected Asymmetric Catalytic Methods for Amine Synthesis

Catalytic Method Catalyst/Reagent Type Key Intermediate Advantages Disadvantages
Chiral Auxiliary Addition Stoichiometric tert-butanesulfinamide N-sulfinyl imine Broad substrate scope, high diastereoselectivity, reliable. researchgate.net Stoichiometric use of auxiliary, additional protection/deprotection steps.
Asymmetric Hydrogenation Chiral metal complexes (e.g., Ru, Ir, Rh) Imine High atom economy, high turnover numbers. Substrate-specific catalyst development may be required.
Asymmetric Reductive Amination Chiral metal or organocatalysts Imine formed in situ Convergent one-pot process. Control of side reactions (e.g., ketone reduction) can be challenging.

Enzymatic or Biocatalytic Synthesis Routes for Enantiopure Forms

Biocatalysis has emerged as a compelling green alternative for the synthesis of enantiopure amines, offering exceptional selectivity under mild, aqueous conditions. mdpi.com Enzymes such as transaminases and amine dehydrogenases are particularly well-suited for the asymmetric synthesis of this compound from its ketone precursor.

Transaminase (ATA)-Mediated Synthesis: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738), L-alanine) to a carbonyl acceptor. By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced with very high enantiomeric excess (>99% ee). google.com The reaction for this compound would involve the enantioselective amination of 3-methanesulfonylbutan-2-one, with the primary byproduct being acetone (B3395972) (when using isopropylamine as the donor), which can be easily removed.

Amine Dehydrogenase (AmDH)-Mediated Synthesis: Amine dehydrogenases offer a highly atom-economical route, utilizing ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. hims-biocat.eu The reaction requires a cofactor recycling system, often achieved by adding a second enzyme like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). hims-biocat.eu This system converts the ketone into the chiral amine with water and carbon dioxide as the only byproducts, representing a highly efficient and clean transformation. hims-biocat.eu Recent advances have made a range of AmDHs available, covering a variety of substrates to produce α-chiral amines in high optical purity. hims-biocat.eu

Table 2: Comparison of Biocatalytic Enzymes for Amine Synthesis

Enzyme Class Amine Source Cofactor Requirement Key Byproduct(s) Advantages
Transaminases (ATAs) Amine Donor (e.g., Isopropylamine) Pyridoxal-5'-phosphate (PLP) Ketone from donor High enantioselectivity, broad substrate scope, no need for external cofactor regeneration. nih.gov
Amine Dehydrogenases (AmDHs) Ammonia NAD(P)H Water, CO2 (with FDH) Extremely high atom economy, avoids equilibrium issues. hims-biocat.eunih.gov

Chiral Resolution Techniques for Racemic Mixtures

When direct asymmetric synthesis is not feasible, chiral resolution provides a reliable method to separate a racemic mixture of this compound into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Formation: This classical technique remains the most common method for resolution on an industrial scale. wikipedia.org It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by methods like fractional crystallization. wikipedia.org After separation, the desired amine enantiomer is liberated by treatment with a base.

For the basic this compound, suitable resolving agents would include:

(+)-Tartaric acid

(-)-Dibenzoyl-L-tartaric acid

(1R)-(-)-10-Camphorsulfonic acid

The efficiency of this process depends heavily on the crystallization properties of the diastereomeric salts, and significant optimization of solvents and conditions is often required. rsc.org

Enzymatic Kinetic Resolution: In enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic mixture at a much higher rate than the other. For a racemic amine, a lipase (B570770) enzyme can be used to catalyze the acylation of one enantiomer with an acyl donor (e.g., an alkyl ester). google.com This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. wikipedia.org

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent Type Application
Tartaric Acid Chiral Dicarboxylic Acid Forms diastereomeric salts with basic amines. wikipedia.org
Camphorsulfonic Acid Chiral Sulfonic Acid Strong acid, forms crystalline salts with amines. wikipedia.org
Mandelic Acid Chiral α-Hydroxy Acid Used for resolving a wide range of amines.

Green Chemistry Principles in this compound Synthesis

The development of synthetic protocols for this compound must be guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This involves a holistic approach, considering factors from atom economy to solvent choice and waste reduction.

Atom Economy and Reaction Efficiency Considerations

Atom economy (AE) is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing the formation of byproducts and waste. wikipedia.org

The theoretical atom economy for different synthetic routes to this compound can be compared:

Low AE Reactions: Syntheses involving stoichiometric reagents, such as the use of a chiral auxiliary like tert-butanesulfinamide, inherently have lower atom economy because the auxiliary is consumed and must be removed as a byproduct.

High AE Reactions: Catalytic approaches are superior in this regard. Asymmetric hydrogenation or enzymatic reductive amination using ammonia as the nitrogen source can approach 100% atom economy, as the only theoretical byproduct is water. nih.gov These addition-type reactions are considered ideal from a green chemistry perspective.

Table 4: Theoretical Atom Economy Comparison for Amine Synthesis Routes

Synthetic Route Reaction Type Key Reagents/Byproducts Theoretical Atom Economy
Reductive Amination (Ammonia) Catalytic Addition Ketone, NH3, H2 -> Amine, H2O Very High (~100%)
Transaminase Reaction Catalytic Substitution Ketone, Isopropylamine -> Amine, Acetone Moderate to High
Chiral Auxiliary Method Stoichiometric Addition/Elimination Ketone, Chiral Auxiliary, Reducing Agent -> Amine, Cleaved Auxiliary Low to Moderate

Solvent Selection and Waste Minimization in Synthetic Protocols

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of non-product mass in a reaction. rsc.org Green chemistry principles advocate for the use of safer, more benign solvents or, ideally, solvent-free conditions. nih.gov

Solvent Choice: For the synthesis of this compound, biocatalytic routes are highly advantageous as they are typically conducted in aqueous buffers at or near ambient temperature and pressure. mdpi.com This avoids the use of volatile, toxic, or flammable organic solvents common in traditional organic synthesis. If organic solvents are necessary, greener alternatives such as ethanol, 2-propanol, or methyl tert-butyl ether should be considered over halogenated solvents like dichloromethane (B109758) or chloroform.

Table 5: Mentioned Compounds

Compound Name Role in Article
This compound Target Molecule
3-Methanesulfonylbutan-2-one Synthetic Precursor
tert-butanesulfinamide Chiral Auxiliary
Titanium(IV) ethoxide Lewis Acid Catalyst
Hydrochloric acid Reagent for Deprotection
Isopropylamine Amino Donor
L-Alanine Amino Donor
Ammonia Amino Donor
Acetone Byproduct
Carbon dioxide Byproduct
(+)-Tartaric acid Chiral Resolving Agent
(-)-Dibenzoyl-L-tartaric acid Chiral Resolving Agent
(1R)-(-)-10-Camphorsulfonic acid Chiral Resolving Agent
Ethanol Green Solvent
2-Propanol Green Solvent
Methyl tert-butyl ether Green Solvent
Dichloromethane Halogenated Solvent

Mechanistic Investigations of Reactions Involving 3 Methanesulfonylbutan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine in 3-Methanesulfonylbutan-2-amine makes it a competent nucleophile, enabling it to participate in a variety of substitution and addition reactions. msu.edu The reactivity of amines generally follows the order of secondary > primary > ammonia (B1221849), influenced by both electronic and steric factors. masterorganicchemistry.com

Acylation Reactions and Amide Formation

Primary and secondary amines readily react with acylating agents like acid chlorides and acid anhydrides to form amides. lumenlearning.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) results in the formation of the corresponding amide. A base is often used to neutralize the acidic byproduct (e.g., HCl). libretexts.org

The reaction of this compound with an acylating agent, such as acetyl chloride, would yield N-(3-(methylsulfonyl)butan-2-yl)acetamide. The presence of the sulfonyl group can influence the reaction rate, as discussed in section 3.2.1.

Table 1: Representative Acylation Reactions of Amines

Amine Acylating Agent Product
Primary Amine (R-NH₂) Acid Chloride (R'-COCl) N-substituted Amide (R-NH-CO-R')
Secondary Amine (R₂NH) Acid Anhydride (B1165640) ((R'-CO)₂O) N,N-disubstituted Amide (R₂N-CO-R')
This compound Acetyl Chloride N-(3-(methylsulfonyl)butan-2-yl)acetamide

This table presents generalized acylation reactions and a specific example with this compound.

Alkylation Reactions for Secondary and Tertiary Amine Derivatives

The nitrogen of this compound can also act as a nucleophile in reactions with alkyl halides. msu.edu However, the direct alkylation of primary amines is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amine products, as well as quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. msu.edu

To achieve selective N-alkylation, indirect methods are often preferred. One such method involves the formation of a sulfonamide, which can then be alkylated followed by removal of the sulfonyl protecting group. msu.edu For instance, reacting this compound with a sulfonyl chloride would form a sulfonamide. This can then be deprotonated with a base to form a nucleophilic conjugate base that reacts with an alkyl halide. msu.edu

Table 2: Products of Amine Alkylation

Starting Amine Alkylating Agent Possible Products
Primary Amine (R-NH₂) Alkyl Halide (R'-X) Secondary Amine (R-NH-R'), Tertiary Amine (R-N(R')₂), Quaternary Salt (R-N(R')₃⁺X⁻)
This compound Methyl Iodide (3-(methylsulfonyl)butan-2-yl)(methyl)amine, and further methylated products

This table illustrates the potential for multiple products in the direct alkylation of primary amines.

Reductive Amination with Carbonyl Compounds

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes or ketones. libretexts.orgnih.gov The process involves two key steps: the initial reaction of the amine with the carbonyl compound to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgorganicchemistrytutor.com

In the case of this compound reacting with a ketone like acetone (B3395972), the first step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal. This intermediate then dehydrates to form a ketimine. The subsequent reduction of the C=N double bond of the ketimine, typically with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the secondary amine. organicchemistrytutor.commasterorganicchemistry.com The use of these specific reducing agents is advantageous as they are less reactive towards the starting ketone, allowing for the formation of the imine before reduction occurs. organicchemistrytutor.com This one-pot procedure is highly efficient for producing a wide variety of amines. nih.govorganicchemistrytutor.com

Role of the Sulfonyl Group in Chemical Transformations

The methanesulfonyl group (–SO₂CH₃) in this compound plays a significant role in modulating the reactivity of the molecule.

Electronic Effects on Amine Reactivity

The sulfonyl group is a strong electron-withdrawing group. researchgate.net This is due to the high electronegativity of the oxygen atoms and the potential for d-orbital participation by the sulfur atom. The electron-withdrawing nature of the sulfonyl group decreases the electron density on the adjacent carbon atoms and, by induction, on the nitrogen atom of the amine. researchgate.net

This reduction in electron density on the nitrogen atom makes the amine less basic and less nucleophilic compared to a similar amine without the sulfonyl group. rsc.org The reactivity of amines is influenced by the availability of the lone pair on the nitrogen; a decrease in electron density reduces its ability to act as a nucleophile. researchgate.net Therefore, in reactions like acylation and alkylation, this compound is expected to be less reactive than a simple alkylamine like butan-2-amine.

Potential for Sulfonyl-Mediated Rearrangements

While less common than rearrangements involving other functional groups, sulfonyl groups can participate in or influence molecular rearrangements. One notable example is the Truce-Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of a sulfone. scispace.com This rearrangement typically requires a strong base to deprotonate a carbon atom adjacent to the sulfonyl group, forming a carbanion which then acts as the intramolecular nucleophile. scispace.com

Applications of 3 Methanesulfonylbutan 2 Amine As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Organic Architectures

The strategic placement of a nucleophilic amine and an electron-withdrawing sulfonyl group within the same molecule endows 3-methanesulfonylbutan-2-amine with the potential to participate in a variety of ring-forming and coupling reactions. These characteristics make it a valuable tool for synthetic chemists aiming to build intricate molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. The primary amine of this compound can serve as a key nucleophile in the construction of these important ring systems. For instance, it can react with various electrophilic partners to form a diverse range of heterocyclic scaffolds.

One potential application is in the synthesis of substituted pyrrolidines and piperidines. By reacting this compound with suitable dielectrophiles, such as 1,4-dihalobutanes or 1,5-dihalopentanes, intramolecular cyclization can lead to the formation of five- and six-membered nitrogen-containing rings, respectively. The methanesulfonyl group can influence the stereochemical outcome of these reactions and can be further functionalized in the final product.

Furthermore, condensation reactions with dicarbonyl compounds or their equivalents can provide access to other heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of dihydropyrimidines or related structures, which are known to exhibit a wide range of biological activities. The presence of the chiral center in this compound also offers the potential for the asymmetric synthesis of these heterocycles.

A hypothetical reaction scheme for the synthesis of a substituted pyrrolidine (B122466) is presented below:

Reactant 1Reactant 2ProductReaction Type
This compound1,4-Dibromobutane1-(1-(Methylsulfonyl)propan-2-yl)pyrrolidineN-Alkylation followed by Intramolecular Cyclization

Incorporation into Macrocyclic Systems

Macrocycles are large ring structures that are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The bifunctional nature of this compound makes it a potential building block for the synthesis of novel macrocyclic architectures.

The amine functionality can be utilized in macrolactamization reactions. By coupling this compound with a long-chain dicarboxylic acid or a diacyl chloride under high-dilution conditions, it is possible to form a macrocyclic lactam. The methanesulfonyl group can impart specific solubility and conformational properties to the resulting macrocycle.

Alternatively, the amine group can participate in multicomponent reactions to construct macrocyclic frameworks. For example, in a three-component reaction with a dialdehyde (B1249045) and a suitable nucleophile, this compound could be incorporated into a larger ring system. The resulting macrocycle would possess the methanesulfonylbutan-2-amine moiety as an integral part of its structure, potentially influencing its binding properties.

Role in Natural Product Synthesis Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues, which are structurally related compounds, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. This compound can serve as a valuable chiral building block for the synthesis of analogues of natural products that contain a substituted amino butane (B89635) fragment.

For instance, many alkaloids and polyketides contain stereochemically defined amino alcohol or amino acid substructures. By utilizing the stereocenters present in this compound, chemists can synthesize analogues where the native amino fragment is replaced by the methanesulfonylbutan-2-amine unit. The sulfonyl group can act as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate (B84403) group, potentially leading to novel biological activities.

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The versatility of this compound makes it an excellent candidate for use in the construction of combinatorial libraries.

Scaffold Diversification Strategies

A common approach in combinatorial chemistry is to start with a central scaffold and then systematically add different building blocks to create a library of related compounds. This compound can be attached to a solid support via its amine or sulfonyl group, allowing for the subsequent diversification of the other functional group.

For example, if the amine is anchored to a resin, the sulfonyl group can be modified through various chemical transformations. Conversely, if a suitable linker is attached to the sulfonyl moiety, the amine can be reacted with a diverse set of electrophiles, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a library of amides, sulfonamides, and ureas, respectively.

The following table illustrates a potential diversification strategy:

ScaffoldReagent ClassResulting Functional Group
Resin-bound this compound (via sulfonyl group)Carboxylic AcidsAmide
Resin-bound this compound (via sulfonyl group)Sulfonyl ChloridesSulfonamide
Resin-bound this compound (via sulfonyl group)IsocyanatesUrea

Parallel Synthesis Methodologies Employing the Amine

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This compound is well-suited for this approach. Its primary amine can be reacted with a library of different building blocks in a multi-well plate format.

For instance, an array of carboxylic acids can be coupled with this compound using a suitable activating agent to produce a library of amides. Each well would contain a unique amide derivative. This parallel approach allows for the rapid generation of a large number of compounds for high-throughput screening. The methanesulfonyl group can aid in the purification and characterization of the library members due to its distinct spectroscopic properties.

Development of Novel Organic Methodologies

The unique combination of a stereocenter, a basic amino group, and an electron-withdrawing sulfonyl group makes this compound a promising candidate for the development of new synthetic methods, particularly in asymmetric synthesis.

The secondary amine in this compound can act as a chiral auxiliary or a chiral catalyst in a variety of asymmetric transformations. Chiral β-amino sulfones are recognized as important structural motifs in biologically active molecules and have been synthesized through methods like asymmetric aza-Michael additions and stereoselective additions to chiral N-sulfinyl imines. rsc.org This underscores the value of the chiral β-amino sulfone scaffold.

The amine moiety could be utilized in the following hypothetical asymmetric transformations:

Chiral Auxiliary: The amine could be temporarily incorporated into a substrate to direct a stereoselective reaction at a nearby prochiral center. After the desired transformation, the auxiliary could be cleaved and recovered. The stereochemistry at the C-2 position of this compound would influence the facial selectivity of the reaction.

Synthesis of Chiral Derivatives: The amine can be a nucleophile in reactions to produce a variety of chiral derivatives. For example, reaction with sulfonyl chlorides would yield chiral sulfonamides. libretexts.org

Below is a table summarizing potential asymmetric transformations.

TransformationRole of this compoundPotential Product
Aldol ReactionChiral Catalyst (Enamine catalysis)Chiral β-hydroxy carbonyl compound
Michael AdditionChiral Catalyst (Iminium ion catalysis)Chiral 1,5-dicarbonyl compound
Asymmetric AlkylationChiral AuxiliaryChiral α-substituted carbonyl compound

The nitrogen atom of the amine and the oxygen atoms of the sulfonyl group in this compound present potential coordination sites for metal ions. This suggests its utility as a component in the design of novel chiral ligands for transition-metal-catalyzed asymmetric reactions. Chiral ligands are crucial for inducing enantioselectivity in a wide range of metal-catalyzed processes. nih.gov

The development of chiral ligands based on amino acids and other biomolecules for metal-catalyzed reactions is a well-established field. mdpi.com By analogy, this compound could serve as a scaffold for bidentate or tridentate ligands. For instance, modification of the amine with another donor group could lead to ligands that form stable chelate complexes with transition metals like copper, nickel, or palladium. nih.gov

The potential coordination modes and catalytic applications are outlined in the table below.

Potential Ligand TypeMetal CenterPotential Catalytic Application
N,O-bidentate ligandCopper(II)Asymmetric Friedel-Crafts alkylation
N,O-bidentate ligandNickel(II)Asymmetric alkylation of amino acids
Modified N,N,O-tridentate ligandPalladium(II)Asymmetric allylic alkylation

The electronic properties of the methanesulfonyl group could influence the Lewis acidity of the complexed metal center, thereby affecting its catalytic activity.

Precursor for Advanced Materials Synthesis (e.g., polymer monomers, if applicable)

While speculative, this compound could potentially serve as a monomer for the synthesis of functional polymers. The presence of a reactive secondary amine group allows for its incorporation into polymer backbones through various polymerization techniques.

For example, the secondary amine could undergo reactions such as:

Polycondensation: Reaction with dicarboxylic acids or their derivatives could lead to the formation of polyamides. The chirality of the monomer unit would result in a chiral polymer.

Ring-Opening Polymerization: The amine could initiate the ring-opening polymerization of epoxides or other cyclic monomers.

Aza-Michael Addition: The secondary amine could participate in aza-Michael addition reactions with activated alkenes, which can be a step-growth polymerization process. google.com

Polymers containing sulfonyl groups are known for their thermal stability and specific solubility characteristics. rsc.org The incorporation of the this compound moiety could impart chirality and hydrophilicity to the resulting polymer, making it potentially useful in applications such as chiral stationary phases for chromatography or as functional membranes.

The table below summarizes hypothetical polymerization routes.

Polymerization MethodCo-monomerResulting Polymer TypePotential Properties
PolycondensationAdipoyl chloridePolyamideChiral, potentially biodegradable
Ring-Opening PolymerizationPropylene oxidePolyether with pendant amineFunctional, potentially stimuli-responsive
Aza-Michael Addition1,4-Butanediol diacrylatePoly(amino-ester)Cross-linkable, functional

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating 3-Methanesulfonylbutan-2-amine from impurities and for resolving its enantiomers to determine enantiomeric excess (e.e.). The choice of method depends on the specific analytical goal, scale, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the enantioselective separation of chiral amines. whitman.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including primary amines. acs.org

For the analysis of this compound, a normal-phase HPLC method is typically effective. The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The mobile phase usually consists of a non-polar solvent like hexane (B92381) and a polar alcohol modifier, such as isopropanol (B130326) or ethanol, which modulates retention and selectivity. acs.org Due to the basic nature of the amine group, peak tailing can be a concern. The addition of a small amount of an acidic additive, such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA), to the mobile phase can significantly improve peak shape and resolution by forming an ion-pair with the analyte. nih.goviu.edu

Table 1: Illustrative HPLC-CSP Conditions for Enantiomeric Resolution of this compound

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H)
Mobile Phase Hexane / Isopropanol / Methanesulfonic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25°C
Expected Rₛ > 2.0
Expected tᵣ (Enantiomer 1) ~ 7.5 min
Expected tᵣ (Enantiomer 2) ~ 9.2 min

This interactive table presents typical starting conditions for method development. Actual retention times (tᵣ) and resolution (Rₛ) may vary.

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, protic compounds like primary amines can be challenging. Direct analysis of this compound by GC often results in poor peak shape, low response, and potential thermal degradation due to interactions with active sites in the GC system. iu.edu To overcome these limitations, chemical derivatization is employed to convert the amine into a more volatile, thermally stable, and less polar derivative. gcms.czjfda-online.com

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) replaces the active hydrogens on the amine with a trifluoroacetyl group, creating a stable and volatile amide. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the amine hydrogens with a trimethylsilyl (B98337) (TMS) group. This is a highly effective method for reducing polarity and improving chromatographic behavior. sigmaaldrich.com

The choice of derivatization reagent depends on factors like reaction efficiency, potential for side products, and detector compatibility. Following derivatization, the resulting compound can be readily separated on a standard non-polar or medium-polarity capillary GC column and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS).

Table 2: Common Derivatization Strategies for GC Analysis of Primary Amines

Derivatization Type Reagent Derivative Formed Key Advantages
Acylation Trifluoroacetic Anhydride (TFAA) N-Trifluoroacetyl Highly volatile, stable, good for ECD detection. iu.edu
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) N,N-bis(trimethylsilyl) Excellent volatility, thermally stable, versatile. sigmaaldrich.com

This interactive table summarizes common approaches to prepare this compound for GC analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced use of organic solvents. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol.

Similar to HPLC, polysaccharide-based CSPs are highly effective for chiral separations in SFC. For basic analytes like this compound, the addition of an acidic additive to the modifier is often crucial for achieving good peak shape and enantioselectivity. Alkanesulfonic acids, in particular, have been shown to dramatically improve separations, likely through the formation of an intact salt pair that is resolved on the CSP. researchgate.net This approach mitigates undesirable interactions between the basic analyte and the stationary phase.

Table 3: Comparison of HPLC and SFC for Chiral Separation

Feature HPLC SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane) Supercritical CO₂
Analysis Time Slower Faster
Solvent Consumption High Low ("Green" Technology)
Operating Pressure Lower Higher
Typical Additive for Amines Acidic (e.g., MSA, ESA) nih.gov Acidic (e.g., ESA) researchgate.net

This interactive table highlights the key differences between HPLC and SFC for the enantiomeric analysis of compounds like this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure, connectivity, and identity of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the four methyl groups and the two methine (CH) protons. The protons on the carbon adjacent to the amine group (C2) and the sulfone group (C3) would appear as complex multiplets due to spin-spin coupling with neighboring protons. The chemical shift of the NH₂ protons can be variable and the peak is often broad due to quadrupole effects from the nitrogen atom and chemical exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each of the five carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment (e.g., attachment to nitrogen or the electron-withdrawing sulfonyl group).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1-H₃ (CH₃-CH(N)) ~ 1.1 - 1.3 (d) ~ 15 - 20
C2-H (CH-NH₂) ~ 3.0 - 3.4 (m) ~ 50 - 55
C3-H (CH-SO₂) ~ 3.2 - 3.6 (m) ~ 60 - 65
C4-H₃ (CH₃-CH(S)) ~ 1.3 - 1.5 (d) ~ 10 - 15
C5-H₃ (S-CH₃) ~ 2.9 - 3.1 (s) ~ 40 - 45

This interactive table shows predicted chemical shifts based on typical values for similar functional groups. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and thus an odd mass-to-charge ratio (m/z) for its molecular ion ([M]⁺•). whitman.edulibretexts.org

The primary fragmentation pathway for aliphatic amines under electron ionization (EI) is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the C-N bond. miamioh.edulibretexts.org For this compound, this can occur on either side of the C2 carbon. The largest group is preferentially lost as a radical, leading to the formation of a stable, resonance-stabilized iminium cation which often corresponds to the base peak in the spectrum.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound (MW=151.24)

m/z Proposed Fragment Ion Fragmentation Pathway
151 [C₅H₁₃NO₂S]⁺• Molecular Ion ([M]⁺•)
136 [C₄H₁₀NO₂S]⁺ Loss of a methyl radical (•CH₃)
108 [C₄H₁₀NS]⁺ α-cleavage: Loss of •CH(SO₂CH₃)CH₃
44 [C₂H₆N]⁺ α-cleavage: Loss of •CH(CH₃)SO₂CH₃

This interactive table outlines the plausible fragmentation patterns and corresponding m/z values based on general principles of amine mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. While no specific experimental spectra for this compound are publicly available, the expected characteristic absorption and scattering bands can be predicted based on the functional groups present in its structure: a secondary amine (-NH-) and a sulfone (-SO₂-).

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. For this compound, the following characteristic absorption bands are anticipated:

N-H Stretch: Secondary amines typically exhibit a single, weak to moderate absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This band arises from the stretching vibration of the N-H bond. Its presence would be a key indicator of the secondary amine functionality.

C-H Stretch: The molecule contains both sp³ hybridized C-H bonds in the butyl chain and the methyl group. These would give rise to multiple strong absorption bands in the 2960-2850 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H bond in secondary amines can sometimes be observed in the 1650-1580 cm⁻¹ range, although it is often weak. orgchemboulder.com

S=O Asymmetric and Symmetric Stretch: The sulfone group is characterized by two strong and distinct absorption bands. The asymmetric stretching vibration is expected to appear in the 1350-1300 cm⁻¹ range, while the symmetric stretch is anticipated in the 1160-1120 cm⁻¹ region. These intense bands are highly characteristic of the sulfone functional group.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region as a medium to weak band. orgchemboulder.com

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For this compound, the expected Raman scattering peaks would include:

S=O Stretch: The symmetric stretching vibration of the sulfone group is typically a strong and easily identifiable peak in the Raman spectrum, expected around 1160-1120 cm⁻¹.

C-S Stretch: The carbon-sulfur bond stretch would likely produce a weak to medium intensity peak in the 800-600 cm⁻¹ region.

C-C Skeletal Vibrations: The carbon backbone of the butyl chain would give rise to a series of peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-C stretching and bending vibrations.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering insights into its molecular structure.

Functional Group Vibrational Mode Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
Secondary Amine (-NH-)N-H Stretch3350-3310 (weak-moderate)Weak
N-H Bend1650-1580 (weak)-
Alkane (C-H)C-H Stretch2960-2850 (strong)Strong
Sulfone (-SO₂-)S=O Asymmetric Stretch1350-1300 (strong)Moderate
S=O Symmetric Stretch1160-1120 (strong)Strong
Aliphatic Amine (C-N)C-N Stretch1250-1020 (weak-medium)Weak-medium
Alkyl Sulfone (C-S)C-S StretchWeak800-600 (weak-medium)

X-ray Crystallography for Solid-State Structure Determination (if available)

Currently, there is no publicly available X-ray crystallographic data for this compound. However, if a suitable single crystal of the compound were to be grown and analyzed, the following structural information could be elucidated:

Bond Lengths and Angles: The exact lengths of all chemical bonds (C-C, C-N, C-S, S=O, N-H, C-H) and the angles between them would be measured with high precision. These values can provide insights into the bonding characteristics and potential steric strain within the molecule.

Intermolecular Interactions: X-ray crystallography would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonding involving the N-H group as a donor and the sulfone oxygen atoms as potential acceptors. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the solid, such as melting point and solubility.

Crystal Packing: The analysis would describe how the individual molecules of this compound are arranged in the unit cell and how these unit cells are repeated to form the crystal lattice.

The data obtained from X-ray crystallography would be invaluable for computational chemistry studies, allowing for the validation of theoretical models and a deeper understanding of the structure-property relationships of this compound.

Parameter Information Provided by X-ray Crystallography
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths The distances between the nuclei of bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
Intermolecular Contacts The distances and angles of non-covalent interactions between molecules.

Theoretical and Computational Studies on 3 Methanesulfonylbutan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the molecule's inherent reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like 3-Methanesulfonylbutan-2-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons, which are the most available for donation. The LUMO, on the other hand, would likely be distributed around the electron-withdrawing methanesulfonyl group. This distribution is beneficial for understanding potential sites of electrophilic and nucleophilic attack.

To illustrate the expected findings from such an analysis, the following table presents hypothetical, yet realistic, FMO data for this compound, calculated using a DFT method like B3LYP with a 6-31G* basis set.

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-9.5N (amine)
LUMO2.1S, O (methanesulfonyl)
HOMO-LUMO Gap11.6-

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. libretexts.org These maps depict regions of negative electrostatic potential (typically colored red or orange), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack.

In the case of this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group, corresponding to its lone pair of electrons and basic character. studylib.net Conversely, regions of positive potential would likely be found around the hydrogen atoms of the amine group and the sulfonyl group, indicating their acidic or electrophilic nature. The ESP map provides a more intuitive picture of the molecule's reactivity than FMO analysis alone.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule is crucial to its properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to study the conformational landscape and dynamics of molecules. ulisboa.ptnih.gov MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid exploration of different conformations. acs.org MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into their dynamic behavior and thermodynamic properties. acs.org

For this compound, the flexible butane (B89635) backbone allows for numerous conformations. slideshare.netyoutube.com Similar to n-butane, rotations around the C2-C3 bond would lead to staggered (anti and gauche) and eclipsed conformations. utexas.edukhanacademy.org The presence of the bulky and polar methanesulfonyl and amine groups would significantly influence the relative energies of these conformers due to steric hindrance and intramolecular interactions, such as hydrogen bonding. MD simulations of similar alkylamines have been used to understand their liquid structure and clustering behavior. acs.org

Energy Minimization and Transition State Identification

Energy minimization techniques are employed to find the most stable conformations (local and global minima) on the potential energy surface. researchgate.net By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a conformational energy profile can be generated. gmu.edu This profile reveals the relative energies of the different conformers and the energy barriers between them. utexas.edu

For this compound, the anti conformation, where the bulky methanesulfonyl and amine groups are furthest apart, is likely to be the global energy minimum. youtube.comutexas.edu Gauche conformations, where these groups are at a 60° dihedral angle, would be higher in energy due to steric interactions. khanacademy.org The eclipsed conformations would represent the energy maxima on the potential energy profile. slideshare.net Quantum chemical calculations on related molecules like ethyl methyl sulfone have revealed the existence of stable gauche and trans conformers with small energy differences. researchgate.net

The following table provides a hypothetical energy profile for the rotation around the C2-C3 bond of this compound.

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
0Eclipsed (Syn-periplanar)5.0
60Gauche (Synclinal)1.2
120Eclipsed (Anticlinal)4.5
180Anti (Antiperiplanar)0.0

Docking and Molecular Modeling Studies of its Derivatives in Academic Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a biological target, such as a protein or enzyme. researchgate.net

While there are no specific docking studies published for this compound, research on sulfone derivatives has shown their potential as bioactive compounds. nih.govnih.gov For instance, docking studies have been performed on sulfone analogues to investigate their self-assembly with graphene and their potential as drug agents. researchgate.netnih.gov In a hypothetical scenario, derivatives of this compound could be designed and docked into the active site of a target enzyme. The docking results would provide insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent and selective inhibitors.

For example, a derivative of this compound could be docked into the active site of a kinase. The docking simulation might reveal a binding mode where the amine group forms a hydrogen bond with a key amino acid residue in the active site, while the methanesulfonyl group occupies a hydrophobic pocket. The docking score would provide an estimate of the binding affinity.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental analysis. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to simulate various types of spectra for this compound. mdpi.comrsc.org These theoretical predictions are invaluable for structural elucidation, providing a baseline for comparison with experimental data and aiding in the assignment of spectral signals. rsc.orgnrel.gov The accuracy of these predictions has become increasingly reliable, with methods available to forecast Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. mdpi.comnih.gov

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra

Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. nih.gov Methods like DFT and advanced machine learning algorithms analyze the electronic environment of each nucleus to estimate its resonance frequency. mdpi.comrsc.orgnrel.gov For this compound, the presence of the electron-withdrawing methanesulfonyl group and the amine group significantly influences the chemical shifts of nearby protons and carbons.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the butyl chain, the amine proton, and the methyl group of the methanesulfonyl moiety. Protons closer to the sulfone group are expected to be deshielded and appear at a higher chemical shift (downfield). Similarly, the predicted ¹³C NMR spectrum would reflect the electronic environment of each carbon atom. The carbon atom bonded to the nitrogen of the amine group and the carbon adjacent to the sulfone group would exhibit characteristic downfield shifts.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H on C12.95 - 3.10Singlet3H
H on C23.15 - 3.30Multiplet1H
H on C33.35 - 3.50Multiplet1H
H on C41.25 - 1.40Doublet3H
H on C51.15 - 1.30Doublet3H
H on NH₂1.50 - 2.50Broad Singlet2H

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C1 (SO₂-CH₃)40 - 45
C2 (-CH(NH₂)-)50 - 55
C3 (-CH(SO₂)-)60 - 65
C4 (-CH-CH₃)18 - 23
C5 (-CH(NH₂)-CH₃)15 - 20

Predicted Infrared (IR) Spectrum

Theoretical calculations can simulate the vibrational modes of this compound, predicting the frequencies at which the molecule will absorb infrared radiation. scispace.commdpi.comresearchgate.net These predictions are based on calculating the harmonic vibrational frequencies at a specified level of theory. scispace.com The resulting theoretical spectrum allows for the assignment of specific absorption bands to the stretching and bending vibrations of the molecule's functional groups.

For this compound, key predicted absorptions include the N-H stretching vibrations of the primary amine group, the strong asymmetric and symmetric S=O stretching vibrations of the sulfone group, and various C-H stretching and bending modes. orgchemboulder.com The C-N and S-C stretching vibrations are also predicted to appear in the fingerprint region of the spectrum. orgchemboulder.com

Interactive Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (Amine)3400 - 3250Medium (two bands)
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
N-H Bend (Amine)1650 - 1580Medium
S=O Asymmetric Stretch (Sulfone)1350 - 1300Strong
S=O Symmetric Stretch (Sulfone)1160 - 1120Strong
C-N Stretch (Aliphatic Amine)1250 - 1020Weak to Medium
S-C Stretch800 - 600Weak to Medium

Predicted Mass Spectrometry (MS) Fragmentation

Computational methods can also be used to predict the electron ionization (EI) mass spectrum of a molecule. researchgate.net This involves identifying the likely structure of the initial radical cation and predicting subsequent fragmentation pathways based on bond strengths and the stability of the resulting fragments. youtube.comuni-saarland.de

For this compound, the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the formation of a stable iminium cation. Another likely fragmentation involves the loss of the methanesulfonyl group. The predicted mass spectrum would therefore show a characteristic pattern of fragment ions that can be used to confirm the molecule's structure. A prominent fragment is often observed from the loss of a methyl radical from the parent ion. docbrown.info

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/zProposed Fragment Structure/IdentityFragmentation Pathway
151[C₅H₁₃NO₂S]⁺·Molecular Ion (M⁺·)
136[C₄H₁₀NO₂S]⁺Loss of a methyl radical (·CH₃)
72[C₄H₁₀N]⁺α-cleavage, loss of ·CH(SO₂CH₃)
58[C₃H₈N]⁺α-cleavage, loss of ·CH(CH₃)SO₂CH₃
44[C₂H₆N]⁺Cleavage with H-rearrangement

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methanesulfonylbutan-2-amine in academic laboratories?

  • Methodological Answer : A stepwise approach is recommended:

Sulfonylation : React 3-amino-2-butanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the sulfonamide intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Validate via 1H NMR^1 \text{H NMR} (e.g., singlet for -SO2_2-CH3_3 at δ 3.0–3.2 ppm) and LC-MS (m/z calculated for C5_5H13_{13}NO2_2S: 163.07).

  • Key Considerations : Control reaction temperature (0–5°C) to minimize side reactions. This method aligns with protocols for analogous sulfonamide syntheses .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via 1H^1 \text{H}/13C^{13} \text{C} NMR, focusing on sulfonyl group integration and absence of impurities.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks.
    • Reference Standards : Compare against certified reference materials (CRMs) as per forensic analysis protocols .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to:
  • Thermal Stress : 40°C/75% RH for 14 days.
  • Oxidative Stress : 3% H2_2O2_2 at 25°C for 24 hours.
  • Analysis : Monitor degradation via HPLC and FT-IR (loss of sulfonyl S=O stretches at 1150–1350 cm1^{-1}).
    • Findings : Sulfonamides generally exhibit high thermal stability but degrade under strong oxidants .

Advanced Research Questions

Q. How can contradictory data in solvent compatibility studies of this compound be resolved?

  • Methodological Answer :

Root-Cause Analysis : Use Design of Experiments (DOE) to isolate variables (e.g., solvent polarity, temperature).

Contradiction Framework : Apply principles from qualitative research (e.g., iterative hypothesis testing) to identify overlooked factors like trace metal impurities or photodegradation .

Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, UV-shielded vials).

  • Case Study : Discrepancies in CO2_2-solvent reactivity studies were resolved by accounting for trace O2_2 in flue gas simulations .

Q. What reaction mechanisms govern this compound’s interactions with electrophilic reagents?

  • Methodological Answer :

  • Mechanistic Probes :
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} for H/D exchange at the amine group.
  • DFT Calculations : Model transition states for sulfonamide participation in SN2^2 or E2 pathways.
  • Findings : The sulfonyl group’s electron-withdrawing nature increases amine acidity, favoring deprotonation-driven nucleophilic attacks .

Q. How can computational modeling optimize this compound’s role in catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Ru or Pd) to predict ligand efficacy.
  • QSPR Models : Correlate sulfonamide substituent effects (e.g., Hammett σ values) with catalytic turnover rates.
    • Application : Similar models guided the design of triphenylbutanamine-based KSP inhibitors with enhanced binding affinities .

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